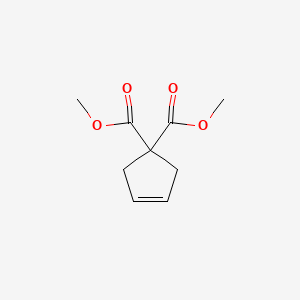

Dimethyl 3-cyclopentene-1,1-dicarboxylate

説明

Contextualization within Cyclopentene (B43876) Ring Systems in Organic Chemistry

The cyclopentene ring, a five-membered hydrocarbon ring containing one carbon-carbon double bond, is a fundamental structural motif in organic chemistry. fiveable.me These rings are less strained than smaller cyclic systems, which imparts greater stability while retaining significant reactivity at the double bond. fiveable.me This combination of stability and reactivity makes cyclopentene and its derivatives, like Dimethyl 3-cyclopentene-1,1-dicarboxylate, highly valuable in synthesis.

Cyclopentane (B165970) rings, the saturated counterparts, form the core of important biological molecules such as prostaglandins, which are lipid signaling molecules involved in physiological processes like inflammation. fiveable.me The synthesis of these and other complex natural products often relies on the strategic manipulation of cyclopentene precursors. The rigid, cyclic backbone provided by the five-membered ring is essential for dictating the three-dimensional shape and, consequently, the biological activity of these molecules. fiveable.me

Modern synthetic methods provide numerous ways to construct cyclopentene rings, including metal-catalyzed [3+2] annulations, cycloisomerization of enynes, and olefin metathesis reactions. fiveable.meorganic-chemistry.org Intramolecular olefin metathesis, in particular, is a powerful technique that uses cyclopentene precursors to form new and complex cyclic structures, showcasing the ring system's versatility in constructing sophisticated molecular frameworks. fiveable.me

Significance as a Synthon in Advanced Organic Synthesis

In organic synthesis, a synthon is a conceptual building block that represents a reactive species used to form a specific bond in a target molecule. This compound is a versatile synthon due to its distinct reactive sites. The diester groups and the double bond within the cyclopentene ring can be selectively transformed, allowing for the stepwise construction of complex molecules.

The diethyl analogue, diethyl 3-cyclopentene-1,1-dicarboxylate, is known to be a versatile intermediate. chemspider.com Its ester groups can be reduced to alcohols or undergo nucleophilic substitution to create different derivatives. Similarly, the dicarboxylic acid derived from this family of compounds can undergo decarboxylation, a key step in the synthesis of 3-cyclopentene-1-carboxylic acid, another important and versatile building block. chempedia.inforesearchgate.net The presence of two ester groups on the same carbon atom (a gem-diester) stabilizes the adjacent negative charge, facilitating reactions such as alkylation at the neighboring carbon atoms. The double bond can participate in a wide range of reactions, including hydrogenation, epoxidation, and cycloadditions, further expanding its synthetic utility.

| Reactive Site | Potential Transformation | Resulting Functionality |

| Carbon-Carbon Double Bond | Hydrogenation | Alkane |

| Halogenation | Dihaloalkane | |

| Epoxidation | Epoxide | |

| Ozonolysis | Aldehydes/Ketones | |

| Diester Groups | Hydrolysis | Dicarboxylic Acid |

| Reduction | Diol | |

| Nucleophilic Acyl Substitution | Amides, other Esters | |

| Decarboxylation (after hydrolysis) | Monocarboxylic Acid |

Potential Synthetic Transformations of this compound.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its analogues is primarily focused on its application as a strategic intermediate in the synthesis of a wide array of organic compounds. Its utility as a precursor for pharmaceuticals and pesticides is a significant area of investigation.

The unique structure of its analogues makes them suitable for developing new materials and polymers; for instance, the unsaturated cyclopentene core is valuable in polymerization and catalytic applications. smolecule.com Furthermore, these compounds are employed in fundamental chemical research, including studies on chemical ionization and collision-induced dissociation, which aim to better understand molecular interactions and reactivity patterns. smolecule.com The ability to serve as a building block for complex molecules remains the central theme of its research applications, driving its use in the creation of novel chemical entities with potential applications across chemistry and biology.

| Research Area | Description |

| Pharmaceutical & Agrochemical Synthesis | Used as a starting material or key intermediate for the synthesis of biologically active compounds. |

| Materials Science | Serves as a monomer or building block for the creation of new polymers and materials with specific properties. smolecule.com |

| Catalysis | The cyclopentene core and its derivatives are used in the development and application of new catalytic systems. |

| Mechanistic Studies | Employed in research to understand fundamental chemical processes like ionization and molecular interactions. smolecule.com |

Key Research Applications of this compound and its Analogues.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dimethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMIUYZOJQILOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351391 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84646-68-4 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Dimethyl 3 Cyclopentene 1,1 Dicarboxylate and Its Derivatives

Historical Evolution of Synthetic Approaches

The synthesis of functionalized cyclopentene (B43876) rings, a core structural motif in numerous natural products and biologically relevant molecules, has been a long-standing objective in organic chemistry. Early approaches often relied on multi-step sequences that, while effective, could be lengthy and limited in scope.

One of the foundational methods for constructing such carbocycles is the intramolecular alkylation of malonic esters. This classical approach involves the reaction of a malonate with a suitable dihalide to form the five-membered ring, a strategy that established a fundamental basis for cyclopentane (B165970) synthesis.

Over time, the quest for greater efficiency and stereochemical control led to the development of new methodologies. In the 1990s, phosphine-catalyzed [3+2] annulation reactions emerged as a powerful strategy for synthesizing functionalized cyclopentenes. Concurrently, the field of organometallic chemistry provided a major breakthrough with the advent of olefin metathesis. Ruthenium-catalyzed Ring-Closing Metathesis (RCM), in particular, offered an exceptionally versatile and functional-group-tolerant method for forming cyclic olefins, including the cyclopentene ring system central to Dimethyl 3-cyclopentene-1,1-dicarboxylate. This transition from classical cyclizations to modern transition-metal catalysis marks a significant evolution in the synthetic chemist's toolkit for accessing these valuable molecular architectures.

Alkylation-Cyclization Sequences in Diester Synthesis

The construction of the cyclopentene ring through the formation of two carbon-carbon bonds via an alkylation-cyclization sequence is a cornerstone in the synthesis of geminal diesters like this compound. This strategy hinges on the nucleophilicity of a carbanion and its subsequent intramolecular reaction to forge the cyclic structure.

Utilization of Malonate Precursors in Cyclopentene Formation

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids and their derivatives, including cyclic structures. The synthesis of the cyclopentene-1,1-dicarboxylate core relies on the acidity of the α-hydrogens of a malonic ester, such as dimethyl malonate or diethyl malonate. These protons can be readily removed by a base (e.g., sodium ethoxide) to form a stabilized enolate.

This nucleophilic enolate can then undergo a double SN2 reaction with a suitable four-carbon electrophile. A common substrate for this purpose is cis-1,4-dichloro-2-butene. The process involves a sequential, two-step alkylation. The first alkylation attaches one end of the butene chain to the malonate. A second deprotonation, followed by an intramolecular SN2 reaction, closes the ring to form the cyclopentene-1,1-dicarboxylate scaffold. This intramolecular cyclization is entropically favored and proceeds efficiently to yield the five-membered ring.

Deprotonation: A base abstracts an acidic α-proton from the dimethyl malonate.

First Alkylation: The resulting enolate attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene, displacing a chloride ion.

Second Deprotonation: The base removes the remaining acidic α-proton from the mono-alkylated malonate.

Intramolecular Cyclization: The newly formed enolate attacks the remaining electrophilic carbon on the butene chain, displacing the second chloride ion and forming the cyclopentene ring.

This method provides a straightforward and reliable route to the core structure of the target molecule from readily available starting materials.

Diastereoselective Control in Cyclization Reactions

Achieving stereochemical control during the synthesis of substituted cyclopentene rings is a significant challenge, as multiple stereocenters can be generated. While the synthesis of the parent this compound does not involve the formation of new stereocenters on the ring, the synthesis of its derivatives often requires precise control over the spatial arrangement of substituents.

Modern synthetic chemistry has developed several strategies to influence the diastereoselectivity of such cyclization reactions. These methods are not always directly applied to the classical malonate cyclization but represent the broader approaches used for stereocontrolled cyclopentene synthesis:

Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. By incorporating chiral centers into the acyclic precursor, the steric and electronic environment can favor one cyclization pathway over another.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the precursor molecule. This auxiliary guides the stereochemical outcome of the cyclization reaction and is subsequently removed, yielding an enantiomerically enriched product.

Reagent Control: The use of chiral reagents, such as chiral bases or catalysts, can create a chiral environment that influences the transition state of the cyclization, leading to the preferential formation of one diastereomer.

For instance, in related cyclopentane syntheses, palladium-catalyzed asymmetric [3+2] cycloadditions and organocatalytic Michael additions have been shown to produce highly functionalized and stereochemically defined five-membered rings with excellent diastereoselectivity. These advanced methods offer a high degree of control that is often unattainable through classical cyclization approaches alone.

Transition Metal-Catalyzed Cyclization Strategies

The advent of transition metal catalysis has revolutionized the synthesis of cyclic molecules. For cyclopentene rings, ruthenium-catalyzed olefin metathesis stands out as a particularly powerful and efficient strategy, offering high yields and exceptional tolerance for a wide range of functional groups.

Ruthenium-Catalyzed Ring-Closing Metathesis for Cyclopentene Rings

Ring-Closing Metathesis (RCM) is an intramolecular olefin metathesis reaction that has become a premier method for synthesizing unsaturated rings. The reaction utilizes a diene precursor, which is cyclized with the concomitant expulsion of a small, volatile alkene, typically ethylene (B1197577). For the synthesis of derivatives of this compound, the starting material is a diallylated malonate, such as diethyl diallylmalonate.

The reaction is catalyzed by ruthenium alkylidene complexes, commonly known as Grubbs catalysts. The generally accepted Chauvin mechanism for this transformation involves the following key steps:

Initiation: A phosphine (B1218219) or other ligand dissociates from the precatalyst to generate a more active 14-electron species. This species then coordinates with one of the terminal alkene groups of the diene substrate.

[2+2] Cycloaddition: The ruthenium alkylidene and the coordinated alkene undergo a [2+2] cycloaddition to form a metallacyclobutane intermediate.

[2+2] Cycloreversion: The metallacyclobutane fragments in a retro-[2+2] reaction to release the original alkylidene fragment and form a new ruthenium alkylidene bound to the substrate.

Intramolecular Reaction: The terminal alkene on the other end of the molecule coordinates to the ruthenium center. A subsequent intramolecular [2+2] cycloaddition and cycloreversion sequence closes the ring, forming the desired cyclopentene product and regenerating a ruthenium alkylidene (often a methylidene).

Catalyst Turnover: The regenerated ruthenium methylidene can then react with another molecule of the diene substrate, continuing the catalytic cycle. The release of ethylene gas from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium toward the cyclic product.

This methodology is highly effective for forming five-membered rings and is a key modern approach for synthesizing the title compound's scaffold.

Role of Specific Catalytic Systems (e.g., Hoveyda-Grubbs Catalysts) in Cyclization Efficiency

The choice of catalyst is critical to the success of an RCM reaction. The evolution of ruthenium catalysts has led to systems with significantly improved stability, activity, and selectivity. The "second-generation" catalysts, such as the Hoveyda-Grubbs catalysts, are particularly noteworthy for their high efficiency.

Hoveyda-Grubbs catalysts feature a chelating isopropoxybenzylidene ligand. This chelation enhances the stability of the catalyst and modulates its reactivity. The second-generation Hoveyda-Grubbs catalyst (HG-II) incorporates an N-heterocyclic carbene (NHC) ligand, which further increases its activity and robustness compared to first-generation phosphine-based systems.

The efficiency of these catalysts in the RCM of diethyl diallylmalonate has been studied extensively. The data below illustrates the superior performance of the second-generation catalysts in this specific transformation.

| Catalyst | Generation | Key Ligands | Relative Efficiency in Diallylmalonate RCM |

|---|---|---|---|

| Grubbs I | First | Tricyclohexylphosphine (PCy₃) | Moderate |

| Grubbs II | Second | NHC, PCy₃ | High |

| Hoveyda-Grubbs I | First | Chelating Benzylidene, PCy₃ | High |

| Hoveyda-Grubbs II | Second | Chelating Benzylidene, NHC | Very High |

The enhanced performance of the Hoveyda-Grubbs II catalyst is attributed to its higher initiation rate and greater stability of the active catalytic species, allowing for lower catalyst loadings and shorter reaction times to achieve high conversion rates.

Catalytic Turnover and Efficiency Studies in Metathesis Reactions

Ring-closing metathesis (RCM) is a prominent strategy for synthesizing cyclic compounds, including cyclopentene derivatives. wikipedia.orgnumberanalytics.com The efficiency of RCM is highly dependent on the catalyst's performance, often measured by its turnover number (TON) and turnover frequency (TOF). For the synthesis of cyclopentene rings, catalysts such as those developed by Grubbs and Schrock are commonly employed. wikipedia.orgrsc.org

Studies on the RCM of various diene substrates to form five-membered rings have highlighted factors that influence catalyst efficiency. The Grubbs second-generation catalyst, for instance, is a common choice for these transformations. rsc.org However, its efficiency can be hampered by competitive isomerization reactions and catalyst decomposition, which can reduce the yield of the desired cyclic product. rsc.org

Kinetic analyses have shown that for some systems, particularly in cyclopolymerization (CP) using Grubbs catalysts, the decomposition of the propagating carbene can be a significant issue, leading to low efficiency. nih.gov Research has demonstrated that the stability of the propagating carbene and, consequently, the catalyst's turnover number can be influenced by reaction temperature and the use of weakly coordinating additives like pyridine. nih.gov Lower temperatures (0-10 °C) have been shown to increase the lifetime of the propagating carbene, leading to higher turnover numbers compared to reactions run at ambient temperature. nih.gov

Table 1: Factors Influencing Catalyst Efficiency in Metathesis Reactions

| Factor | Observation | Potential Outcome on Efficiency |

|---|---|---|

| Catalyst Type | Second-generation Grubbs and Schrock catalysts are commonly used for RCM. rsc.orgrsc.org | Choice of catalyst impacts reaction rate and functional group tolerance. |

| Temperature | Lower temperatures (0-10 °C) can increase the stability of propagating carbenes. nih.gov | Higher turnover numbers and improved yields. |

| Additives | Weakly coordinating additives (e.g., pyridine, THF) can stabilize the living chain end. nih.gov | Suppression of catalyst decomposition, leading to increased efficiency. |

| Side Reactions | Isomerization and catalyst decomposition can compete with the desired RCM pathway. rsc.org | Reduced yield of the target cyclopentene product. |

Esterification-Based Synthetic Routes

A direct and classical method for the synthesis of this compound is the esterification of its corresponding diacid, 3-cyclopentene-1,1-dicarboxylic acid. acs.org This transformation is typically an acid-catalyzed reaction involving the dicarboxylic acid and methanol.

The synthesis of the precursor, 3-cyclopentene-1,1-dicarboxylic acid, can be achieved through methods such as the reaction between diethyl malonate and cis-1,4-dichloro-2-butene, followed by saponification. acs.org Once the diacid is isolated, it can be heated to undergo decarboxylation to form 3-cyclopentene-1-carboxylic acid or be subjected to esterification. acs.org The esterification process itself, often a Fischer esterification, involves refluxing the dicarboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product side by removing the water formed during the reaction or by using a large excess of the alcohol.

Table 2: General Conditions for Esterification

| Reactant 1 | Reactant 2 | Catalyst | General Conditions | Product |

|---|---|---|---|---|

| 3-Cyclopentene-1,1-dicarboxylic acid | Methanol | Strong acid (e.g., H₂SO₄) | Reflux | This compound |

Radical Cascade Reactions for Cyclopentane/Cyclopentene Derivative Formation

Radical cascade reactions provide a powerful method for constructing complex cyclic systems, including functionalized cyclopentanes and cyclopentenes, from acyclic precursors. wikipedia.orgoregonstate.edu These reactions proceed through radical intermediates, and the cyclization step is typically rapid and selective, favoring the formation of five- and six-membered rings through exo-cyclization. wikipedia.org

The synthesis of cyclopentane derivatives can be achieved via a 5-exo-trig radical cyclization of a 1,6-diene. oregonstate.edu This strategy allows for the creation of fully functionalized cyclopentane rings with controlled stereochemistry. The process involves three main stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org

While direct examples of radical cascades leading specifically to this compound are not prevalent, the methodology has been applied to synthesize related structures. For instance, tandem radical addition/cyclization reactions have been used to construct fused tricyclic systems containing a cyclopentene ring. acs.org The versatility of radical chemistry allows for the use of various functional groups and reaction conditions that are often milder and more tolerant than polar transformations. wikipedia.org The development of new radical cascade strategies continues to expand the toolkit for synthesizing complex carbocycles. cmu.edu

Stereocontrol and Enantioselective Synthesis of Substituted this compound

Achieving stereocontrol is crucial when synthesizing chiral molecules, and various methods have been developed for the enantioselective synthesis of substituted cyclopentenes. nih.gov These strategies often involve the desymmetrization of meso compounds or the use of chiral catalysts to guide the formation of a specific stereoisomer. nih.govorganic-chemistry.org

One powerful approach is the use of chiral N-heterocyclic carbenes (NHCs) to catalyze the intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, which leads to the formation of α,α-disubstituted cyclopentenes with high enantioselectivity. nih.gov This process combines an enantioselective aldol reaction with a subsequent decarboxylation to generate functionalized cyclopentenes containing a quaternary carbon stereocenter. nih.gov

Another strategy involves the enantioselective [3+2] annulation of donor-acceptor cyclopropanes with α,β-unsaturated acyl fluorides, catalyzed by N-tert-butyl-substituted triazolylidene N-heterocyclic carbenes, to produce cyclopentanes. researchgate.net Furthermore, phosphine-catalyzed enantioselective (2+3) cycloadditions have been reported, where a vinyl phosphonium (B103445) intermediate acts as a two-carbon component to build the cyclopentene ring. chemrxiv.org Rhodium-catalyzed asymmetric allylic substitution has also been employed for the desymmetrization of meso cyclopent-2-ene-1,4-diethyl dicarbonates, yielding chiral cyclopentene derivatives. organic-chemistry.org These methods demonstrate the diverse catalytic systems available for controlling the stereochemistry in the synthesis of complex cyclopentene structures.

Table 3: Examples of Enantioselective Methods for Cyclopentene Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Outcome |

|---|---|---|---|---|

| NHC Catalysis | Chiral N-heterocyclic carbene (NHC) | Achiral tricarbonyl compounds | Enantioselective intramolecular aldol reaction/decarboxylation nih.gov | α,α-disubstituted cyclopentenes with high enantioselectivity nih.gov |

| Rhodium Catalysis | Rh(I) complex with chiral ligand | meso cyclopent-2-ene-1,4-diethyl dicarbonates | Asymmetric allylic substitution organic-chemistry.org | Desymmetrization to form chiral cyclopentenes organic-chemistry.org |

| Phosphine Catalysis | Chiral phosphepine catalysts | β-haloacrylates and 1,3-dicarbonyls | Enantioselective (2+3) cycloaddition researchgate.netchemrxiv.org | Functionalized cyclopentenes researchgate.netchemrxiv.org |

Chemical Reactivity and Mechanistic Studies of Dimethyl 3 Cyclopentene 1,1 Dicarboxylate

Transformations of Ester Functionalities

The geminal diester groups are susceptible to various reactions common to carboxylic acid esters, including conversion to carboxylic acids and alcohols, nucleophilic substitution, and hydrolysis.

The conversion of the ester functionalities in dimethyl 3-cyclopentene-1,1-dicarboxylate to its corresponding dicarboxylic acid, 3-cyclopentene-1,1-dicarboxylic acid, is a fundamental transformation. While termed an oxidation in the context of increasing the oxidation state of the carbonyl carbon, this conversion is mechanistically achieved through hydrolysis. The process involves the cleavage of the ester's acyl-oxygen bond.

This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible as the resulting carboxylate ion is deprotonated and resonance-stabilized.

The final dicarboxylic acid is typically obtained after acidification of the carboxylate salt formed during basic hydrolysis.

The ester groups of this compound can be reduced to primary alcohols, yielding (cyclopent-3-ene-1,1-diyl)dimethanol. This transformation requires the use of strong reducing agents capable of reducing esters, such as lithium aluminum hydride (LiAlH₄).

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. This is followed by the elimination of a methoxide (B1231860) ion and a subsequent second hydride addition to the intermediate aldehyde. A final aqueous workup protonates the resulting alkoxide intermediates to yield the diol product. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

|---|

The methyl ester groups can be converted into other esters or amides through nucleophilic substitution reactions. A prominent example is transesterification, where the methoxy (B1213986) group is replaced by a different alkoxy group. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (methanol) is removed by distillation.

For instance, reacting this compound with excess ethanol (B145695) in the presence of an acid catalyst would yield diethyl 3-cyclopentene-1,1-dicarboxylate.

Table 2: Examples of Nucleophilic Substitution at Ester Groups

| Nucleophile | Catalyst | Product | Reaction Type |

|---|---|---|---|

| Ethanol (C₂H₅OH) | H⁺ or C₂H₅O⁻ | Diethyl 3-cyclopentene-1,1-dicarboxylate | Transesterification |

| Ammonia (NH₃) | Heat | 1-(Aminocarbonyl)cyclopent-3-ene-1-carboxamide | Amidation |

Hydrolysis and esterification are reversible reactions, and the direction of the equilibrium is governed by Le Châtelier's principle. smolecule.com

Hydrolysis : In the presence of a large excess of water, particularly under acidic or basic conditions, the equilibrium shifts towards the formation of 3-cyclopentene-1,1-dicarboxylic acid and methanol. smolecule.com Base-catalyzed hydrolysis is effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid is deprotonated by the base, forming a stable carboxylate salt. smolecule.com

Re-esterification : Conversely, reacting 3-cyclopentene-1,1-dicarboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of an acid catalyst will drive the equilibrium towards the formation of the corresponding diester. Water must be removed from the reaction mixture to prevent the reverse hydrolysis reaction. This dynamic is fundamental to the synthesis and modification of this class of compounds.

Reactivity of the Cyclopentene (B43876) Olefin

The double bond in the cyclopentene ring is a site of unsaturation, making it reactive towards addition reactions, most notably cycloadditions.

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. atc.iolibretexts.org This reaction involves the concerted interaction of the π-electrons of a conjugated diene with the π-electrons of the dienophile to form a new six-membered ring. youtube.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups attached to the double bond. libretexts.org While the ester groups in this compound are not directly conjugated to the double bond, they can still influence the reactivity of the molecule. The reaction typically requires thermal conditions to proceed.

A classic example would be the reaction with a reactive diene like cyclopentadiene. umkc.edusciforum.net The stereochemistry of the Diels-Alder reaction is highly specific, often favoring the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org

Table 3: Representative Diels-Alder Reactions

| Diene | Dienophile | Conditions | Major Product Adduct |

|---|---|---|---|

| 1,3-Butadiene | This compound | Heat | Dimethyl bicyclo[4.2.1]non-7-ene-1,6-dicarboxylate |

| Cyclopentadiene | This compound | Heat | Dimethyl tricyclo[6.2.1.0²·⁷]undec-9-ene-2,7-dicarboxylate (endo isomer favored) |

Besides the [4+2] Diels-Alder reaction, the olefin can potentially participate in other cycloadditions, such as [2+2] cycloadditions with allenes or ketenes under thermal or photochemical conditions, leading to the formation of cyclobutane (B1203170) rings. researchgate.net However, the Diels-Alder reaction remains the most synthetically valuable and well-studied cycloaddition for this type of system.

Cycloaddition Reactions of this compound

[3+2] Cycloadditions: Regioselectivity and Stereoselectivity

The [3+2] cycloaddition is a reaction that forms a five-membered ring from a three-atom component (1,3-dipole) and a two-atom component (dipolarophile). In the case of this compound, the cyclopentene double bond serves as the dipolarophile. A common class of 1,3-dipoles used in these reactions are nitrile oxides. nih.gov

The regioselectivity of the cycloaddition of nitrile oxides to alkenes is a key consideration. ias.ac.in Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand and predict the regioselectivity of such reactions. mdpi.com The reaction between a nitrile oxide and an unsymmetrical alkene can lead to two possible regioisomers. The preferred pathway is determined by the electronic properties of both the 1,3-dipole and the dipolarophile. ias.ac.in For cyclopentene derivatives, factors such as hydrogen bonding can also be used to direct both the regio- and stereochemistry of the cycloaddition. While specific studies on this compound are not prevalent, the principles governing related systems suggest that the reaction would proceed with a predictable regiochemistry based on the electronic nature of the reactants. ias.ac.inmdpi.com

Table 1: Factors Influencing [3+2] Cycloaddition Reactions

| Factor | Influence on Reaction |

|---|---|

| Electronic Properties | The electrophilicity and nucleophilicity of the nitrile oxide and the alkene determine the favored regioisomeric pathway. ias.ac.inmdpi.com |

| Steric Hindrance | The bulky diester group at C1 can influence the facial selectivity of the dipole's approach. |

| Directing Groups | Functional groups capable of hydrogen bonding can control both regioselectivity and stereoselectivity. |

Diels-Alder Type Reactions, Including Inverse Electron-Demand Variants

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.org Given that the double bond in this compound is not activated by strong electron-withdrawing groups directly attached to it, its reactivity as a dienophile in standard Diels-Alder reactions is expected to be moderate.

However, the compound is more suited to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In an IEDDA reaction, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. rsc.org While the cyclopentene itself is not exceptionally electron-rich, it can react with highly electron-deficient dienes like 1,2,4,5-tetrazines. sigmaaldrich.comnih.gov

The mechanism of the IEDDA reaction with a tetrazine involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of nitrogen gas (N₂) to form a dihydropyridazine, which can then aromatize to a pyridazine. rsc.orgnih.gov The rate of these reactions is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.org

Table 2: Comparison of Diels-Alder Reactions

| Reaction Type | Diene Electronic Nature | Dienophile Electronic Nature | Example Diene for Cyclopentene |

|---|---|---|---|

| Normal Demand | Electron-rich | Electron-poor | 1,3-Butadiene |

| Inverse Electron-Demand | Electron-poor | Electron-rich | 1,2,4,5-Tetrazine sigmaaldrich.comnih.gov |

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloadditions are reactions that occur upon irradiation with light, leading to the formation of a four-membered cyclobutane ring from two alkene units. nsf.govyoutube.com These reactions are often synthetically useful because the thermal equivalent is typically forbidden by orbital symmetry rules. libretexts.org The intermolecular [2+2] cycloaddition of cyclopentene derivatives can lead to the formation of bicyclo[3.2.0]heptane skeletons. researchgate.net

The reaction proceeds via the excitation of one of the alkene molecules to an excited state, which then reacts with a ground-state alkene. youtube.com For enones like 2-cyclopentenone, these reactions have been extensively studied. libretexts.org In the case of this compound, irradiation in the presence of another alkene could potentially yield a cyclobutane-fused ring system. The stereochemistry of the product is dependent on the reaction conditions and the nature of the excited state involved. nsf.govnih.gov

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of this compound is susceptible to attack by both electrophiles and nucleophiles under appropriate conditions.

Electrophilic Additions: Electrophilic addition is a characteristic reaction of alkenes. Reagents like hydrogen halides (HX) and halogens (X₂) can add across the double bond. For an unsymmetrical alkene, the regioselectivity of HX addition is typically governed by Markovnikov's rule, which states that the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. openstax.org In the case of this compound, the two carbons of the double bond are electronically similar, but the steric bulk of the C1-diester group might influence the approach of the electrophile.

The addition of halogens, such as bromine (Br₂), to cyclopentene typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition, where the two bromine atoms add to opposite faces of the ring. lumenlearning.com

Nucleophilic Additions: Nucleophilic addition to a simple, unactivated alkene is generally unfavorable. However, if the alkene is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, it can undergo nucleophilic attack. youtube.com This is often referred to as a conjugate or Michael-type addition. While the diester groups in this compound are not directly conjugated to the double bond, they do exert an electron-withdrawing inductive effect, making the alkene somewhat electron-deficient. researchgate.net

Strong nucleophiles can add to such electron-poor alkenes. rsc.org The reaction is often facilitated by a base, which can deprotonate a neutral nucleophile (like an alcohol or an amine) to generate a more reactive anionic species. youtube.com

Rearrangement Processes

The cyclopentene core of this compound can be involved in various rearrangement reactions, leading to structurally diverse products.

Intra- and Intermolecular Rearrangements Affecting the Cyclopentene Core

Cyclopentene derivatives can be synthesized through rearrangement reactions. One notable example is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene ring. wikipedia.org This transformation can proceed through either a diradical-mediated or a concerted pericyclic mechanism, depending on the substrate. wikipedia.org While this is a method for synthesis, related rearrangements can affect the cyclopentene core itself under thermal or catalytic conditions. For instance, stereospecific syntheses of trans-substituted cyclopentenes have been achieved through the ring-opening rearrangement of methylenecyclopropane (B1220202) (MCP) derivatives. acs.org

Applications of Dimethyl 3 Cyclopentene 1,1 Dicarboxylate in Advanced Organic Synthesis

Role as a Strategic Building Block for Complex Molecular Architectures

The rigid cyclopentene (B43876) scaffold and the reactive diester functionality make Dimethyl 3-cyclopentene-1,1-dicarboxylate a strategic precursor for generating molecular complexity. Research has demonstrated its role in synthesizing intricate polycyclic skeletons through sophisticated reaction cascades. marquette.edusci-hub.se

One notable application involves olefin metathesis reactions to transform simple hydrocarbons into complex structures. For instance, derivatives of cyclooctatetraene (B1213319) can be converted in several steps to polyenes which, upon undergoing relay ring-closing metathesis (RRCM), yield structures containing the substituted this compound ring. marquette.edusci-hub.se The gem-dicarboxylate group in these precursors is particularly effective as an activator for initiating the metathesis cascade. sci-hub.se This methodology allows for the rapid generation of diverse and complex molecular frameworks from simple starting materials, highlighting the compound's utility in diversity-oriented synthesis. marquette.edu

Key Research Findings in Complex Synthesis:

| Precursor Molecule | Reaction Type | Resulting Structure | Significance |

| Allylated Cyclooctatetraene Derivatives | Relay Ring-Closing Metathesis (RRCM) | Polycyclic Skeletons | Demonstrates rapid generation of molecular complexity from simple hydrocarbons. marquette.edusci-hub.se |

Utility in the Synthesis of Natural Product Analogues

The cyclopentane (B165970)/cyclopentene ring is a common motif in a wide array of biologically active natural products. While this compound is a potent building block for novel molecular architectures, its direct application in the total synthesis of natural product analogues is less frequently documented in scientific literature compared to its use in creating unique skeletons.

However, its proven ability to generate complex polycyclic systems provides a clear pathway for its potential use in this area. marquette.edu The frameworks synthesized using this dicarboxylate could serve as novel scaffolds for designing analogues of natural products, where the core structure is modified to enhance biological activity or explore structure-activity relationships.

Precursor in the Development of Pharmaceutical Intermediates

This compound is cited as a raw material for pharmaceuticals. Its structural features allow it to be converted into various valuable intermediates used in drug discovery and development. The diester functionality can be readily hydrolyzed to the corresponding dicarboxylic acid or selectively reduced and modified.

For example, the related compound 3-Cyclopentene-1-carboxylic acid, which can be synthesized from dicarboxylate precursors, is a versatile building block for various pharmaceutical compounds. lookchem.com Furthermore, a derivative, Methyl 3-Cyclopentene-1-carboxylate, is used as a reactant in the preparation of key intermediates for sphingosine (B13886) phosphate (B84403) receptor agonists, a class of drugs investigated for autoimmune diseases. chemicalbook.com The diethyl analogue of the title compound, Diethyl 3-cyclopentene-1,1-dicarboxylate, is also widely utilized in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of this class of molecules. guidechem.com

Contributions to Material Science and Polymer Chemistry

In the realm of material science, this compound serves as a precursor for specialized monomers used in polymerization. A key application is in the synthesis of spiroorthocarbonates (SOCs), a class of compounds known for their property of expanding upon polymerization, which counteracts the shrinkage that typically occurs. google.com

A US patent details a procedure where this compound is first reduced to the corresponding diol (cyclopent-3-ene-1,1-diyl)dimethanol. google.com This diol is then reacted further to create spiroorthocarbonates containing epoxy groups. These specialized monomers are incorporated into photopolymerizable compositions, often used in dental materials like composites and adhesives. The inclusion of SOCs helps to reduce mechanical stress and improve the durability of the final polymer matrix. google.com The unsaturated cyclopentene core and ester functionalities of related compounds are also noted for their utility in polymerization and catalytic applications.

Function as a Reagent and Coupling Agent in Synthetic Schemes

This compound functions as a key reagent for introducing the cyclopentene moiety with a quaternary carbon center into a molecule. Its synthesis, commonly achieved by the reaction of dimethyl malonate with cis-1,4-dichloro-2-butene, establishes it as an accessible building block for further synthetic transformations. google.comepdf.pub

In multi-step syntheses, it acts as a foundational component that is elaborated into more complex structures. Its role in olefin metathesis reactions showcases its function as a critical reagent where the dicarboxylate group is essential for the reaction to proceed efficiently. marquette.edusci-hub.se While the term "coupling agent" is more broadly applied, its incorporation into larger molecules through carbon-carbon bond-forming reactions, such as alkylation of the malonate precursor followed by cyclization, fits the functional description of a reagent that couples two parts of a molecule. google.comepdf.pub The analogous diethyl ester is also described as a versatile reagent and coupling agent in organic synthesis processes.

Catalytic Investigations Involving Dimethyl 3 Cyclopentene 1,1 Dicarboxylate

Evaluation as a Substrate in Catalytic Reaction Development

Dimethyl 3-cyclopentene-1,1-dicarboxylate and its analogues have been employed as valuable substrates in the development and optimization of various catalytic transformations. The inherent reactivity of the cyclopentene (B43876) double bond, influenced by ring strain, makes it a suitable candidate for reactions such as Ring-Opening Metathesis Polymerization (ROMP) and catalytic hydrogenation.

Catalytic hydrogenation is another fundamental reaction where this substrate is of interest. The addition of hydrogen across the double bond of the cyclopentene ring would yield Dimethyl cyclopentane-1,1-dicarboxylate. This reaction is typically carried out in the presence of heterogeneous catalysts such as platinum, palladium, or nickel. The study of the hydrogenation of this substrate can provide insights into catalyst activity, selectivity, and the influence of the gem-dicarboxylate functionality on the reaction rate and mechanism.

| Catalytic Reaction | Typical Catalysts | Substrate Role and Research Findings |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalysts (Ruthenium-based), Schrock's Catalysts (Molybdenum-based) | The strained cyclopentene ring makes it a suitable monomer for ROMP. The ester functionalities would influence the properties of the resulting polymer. |

| Catalytic Hydrogenation | Platinum (Pt), Palladium (Pd), Nickel (Ni) on a solid support (e.g., carbon) | The double bond can be readily reduced to form the corresponding saturated cyclopentane (B165970) derivative. This reaction can be used to evaluate catalyst performance. |

Role in Enzyme-Catalyzed Processes

The presence of two ester groups in a prochiral configuration makes this compound a compelling substrate for investigations into enzyme-catalyzed processes, particularly those involving hydrolases like lipases and esterases.

While direct studies of this compound in metabolic pathway elucidation are not prominent in the literature, its structure lends itself to being a potential substrate for hydrolytic enzymes. Enzymes such as Pig Liver Esterase (PLE) are well-known for their ability to catalyze the asymmetric hydrolysis of meso-diesters, leading to the formation of chiral monoesters. nih.gov

The enzymatic hydrolysis of this compound would involve the selective cleavage of one of the two enantiotopic ester groups, resulting in a chiral carboxylic acid-monoester. This transformation is of high value in synthetic organic chemistry for the production of enantiomerically pure building blocks. The efficiency and enantioselectivity of such a reaction would provide valuable information about the active site topology of the enzyme being studied. By observing which enantiomer of the product is formed, researchers can refine models of the enzyme's active site.

Furthermore, derivatives of this compound could potentially act as inhibitors of certain enzymes. By systematically modifying the structure, for instance, by changing the ester alkyl groups or by introducing other substituents on the cyclopentene ring, researchers could probe the steric and electronic requirements of an enzyme's active site.

| Enzyme Class | Specific Enzyme Example | Potential Role of this compound | Significance in Research |

| Esterases | Pig Liver Esterase (PLE) | Asymmetric hydrolysis of the prochiral diester to a chiral monoester. | Production of enantiomerically pure building blocks for asymmetric synthesis; Probing the stereoselectivity of the enzyme's active site. |

| Lipases | Candida antarctica Lipase B (CALB) | Similar to PLE, can perform enantioselective hydrolysis. | Development of green and sustainable methods for the synthesis of chiral compounds. |

Design of Catalytic Systems Utilizing Derivatives of this compound

The functional groups of this compound offer starting points for the synthesis of novel ligands for use in catalytic systems. The development of new catalysts, particularly for asymmetric catalysis, often relies on the design of chiral ligands that can coordinate to a metal center and create a chiral environment.

Starting from this compound, the ester groups can be chemically transformed into a variety of other functionalities. For example, reduction of the esters would yield a diol, which can be a precursor to chiral phosphine (B1218219) or phosphite (B83602) ligands. Alternatively, conversion of the esters to amides, followed by further transformations, could lead to chiral nitrogen-containing ligands.

A notable example of the use of cyclopentene derivatives in ligand design is the development of thio-cyclopentene ligands for palladium-catalyzed Catellani-type reactions. Although not derived from the dicarboxylate, this work demonstrates the principle that the cyclopentene scaffold can be effectively incorporated into ligand structures to influence catalytic activity and selectivity.

The synthesis of such new ligands from derivatives of this compound would be a promising area of research. A potential synthetic route could involve the enzymatic hydrolysis to the chiral monoester as discussed previously, followed by functional group transformations to install coordinating atoms such as phosphorus, nitrogen, or sulfur. The resulting chiral ligands could then be complexed with transition metals like rhodium, iridium, or palladium to create new catalysts for a range of asymmetric transformations, including hydrogenation, allylic alkylation, and C-H activation.

Theoretical and Computational Chemistry Studies on Dimethyl 3 Cyclopentene 1,1 Dicarboxylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the chemical behavior of organic molecules, including Dimethyl 3-cyclopentene-1,1-dicarboxylate and its derivatives. By modeling the electronic structure, DFT allows for the detailed examination of reaction pathways and the prediction of chemical properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. For instance, in studies of related cyclopentene (B43876) dicarboxylic acid derivatives, ab initio and DFT methods have been employed to investigate reaction pathways such as decarboxylation. researchgate.net These computational approaches can identify key transition states, for example, six-membered ring transition states in concerted mechanisms involving C-C bond cleavage and O-H bond formation. researchgate.net The transition states are characterized by a single imaginary frequency in their vibrational analysis, confirming them as true saddle points on the potential energy surface. researchgate.net

Prediction of Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions can be predicted using DFT. The stereochemistry of products, for example, can often be determined by comparing the relative stabilities of the possible products and the transition states leading to them. researchgate.net In the case of substituted cyclopentene systems, the trans isomer is often favored due to reduced steric hindrance compared to the cis isomer. researchgate.net However, intramolecular interactions such as hydrogen bonding can also play a significant role in determining the final product distribution. researchgate.net

Computational studies on various cyclopentene derivatives have shown that the size and substitution of the atom directly bonded to the ring have the most significant influence on the torsional ring strain energy. acs.org This, in turn, affects the reactivity of the molecule. A complex interplay between bond length, bond angle, and dihedral angle dictates the relative eclipsed conformations and is responsible for notable differences in ring strain energies. acs.org

Below is a table summarizing the calculated energy differences in a study on the decarboxylation of a related cyclopentene dicarboxylic acid derivative, illustrating how DFT can be used to predict stereochemical outcomes. researchgate.net

| Parameter | Value (kcal/mol) | Significance |

| Energy Difference between Reactants (R1 and R2) | 1.1 | Small difference suggests comparable stability of starting conformers. |

| Energy Difference between Transition States (TS1 and TS2) | ~1.1 | Similar transition state energies indicate competitive pathways. |

| Energy Difference between Products ((R,R) and (S,R) isomers) | 7.39 | A large difference indicates a strong thermodynamic preference for one isomer. |

Thermodynamic and Kinetic Analysis of Synthetic Pathways

DFT calculations provide crucial thermodynamic and kinetic data for synthetic pathways. By calculating the energies of reactants, intermediates, transition states, and products, the enthalpy, entropy, and Gibbs free energy changes for each step of a reaction can be determined. This allows for a quantitative assessment of the feasibility and spontaneity of a proposed synthetic route.

For example, the activation energies for different reaction pathways can be compared to predict the kinetically favored product. In the decarboxylation of a related cyclopentene dicarboxylic acid, the energy difference between two transition states was found to be very small (approximately 1.1 kcal/mol), suggesting that both pathways are kinetically accessible. researchgate.net However, the significant energy difference between the final products (7.39 kcal/mol) indicates that the reaction is under thermodynamic control, with the more stable product being preferentially formed. researchgate.net

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Patterns

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. nih.gov This theory posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com

MEDT utilizes conceptual DFT reactivity indices such as electrophilicity and nucleophilicity to predict the flow of electron density during a reaction. nih.gov For instance, in a cycloaddition reaction involving a cyclopentene derivative, the global electron density transfer can indicate which reactant acts as the nucleophile and which as the electrophile. nih.gov

Furthermore, the Electron Localization Function (ELF) analysis, a key component of MEDT, provides a detailed picture of the bonding changes along a reaction pathway. nih.gov By mapping the evolution of electron density, ELF analysis can determine whether a reaction is concerted or stepwise and can reveal the sequence of bond formation and breaking. nih.gov For example, in a [3+2] cycloaddition reaction, ELF analysis can show that the formation of one single bond precedes the other, indicating a two-stage one-step mechanism. nih.gov

Conformation Analysis and Stereochemical Predictions

The three-dimensional structure and conformational preferences of this compound are critical to its reactivity and can be thoroughly investigated using computational methods. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. acs.orgresearchgate.net

Stereochemical predictions are a key outcome of conformational analysis. By understanding the stable conformations of the reactants and the steric and electronic interactions in the transition states, the stereochemical outcome of a reaction can be predicted with a high degree of accuracy. researchgate.net

Analytical Techniques for Comprehensive Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including Dimethyl 3-cyclopentene-1,1-dicarboxylate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The olefinic protons on the double bond typically appear as a singlet, indicating their chemical equivalence. The allylic protons, which are on the carbon atoms adjacent to the double bond, also produce a singlet. The methyl protons of the two ester groups are magnetically equivalent and thus give rise to a single, sharp singlet. The integration of these signals confirms the ratio of protons in the molecule, while their chemical shifts provide insight into their electronic environment. chemicalbook.com

¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Olefinic | ~5.7 | Singlet | CH=CH |

| Allylic | ~3.1 | Singlet | CH₂ |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. chemicalbook.com The carbonyl carbons of the ester groups are typically found furthest downfield due to the strong deshielding effect of the adjacent oxygen atoms. The olefinic carbons of the C=C double bond appear in the characteristic region for sp²-hybridized carbons. The quaternary carbon at the 1-position, bonded to the two carboxylate groups, has a unique chemical shift. The allylic carbons and the methoxy (B1213986) carbons from the ester groups appear in the upfield region of the spectrum. chemicalbook.com

¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl | ~172 | C=O |

| Olefinic | ~127 | CH=CH |

| Quaternary | ~59 | C(COOCH₃)₂ |

| Methoxy | ~53 | OCH₃ |

Mass Spectrometry (MS) Techniques, including GC-MS for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), known as GC-MS, it becomes an effective tool for separating, identifying, and quantifying individual components of a mixture. For this compound, GC-MS analysis serves two primary purposes: purity assessment and structural confirmation. nih.gov The gas chromatogram will show a primary peak corresponding to the compound, and the retention time is a characteristic property. The area of this peak relative to any impurity peaks provides a measure of the sample's purity.

The mass spectrum generated for the main peak will display the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (184.19 g/mol ). jk-sci.com High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis Spectroscopy in Reaction Monitoring)

While this compound itself does not possess a strong chromophore for detailed analysis by Ultraviolet-Visible (UV-Vis) spectroscopy, this technique can be invaluable for monitoring reactions in which it is either a reactant or a product. chemrxiv.org If a reaction involving this compound leads to the formation of a conjugated system or involves a reactant with a distinct UV-Vis absorbance, the progress of the reaction can be tracked over time. rsc.org

By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, kinetic data can be obtained. This operando reaction monitoring allows for the elucidation of reaction mechanisms and the optimization of reaction conditions. chemrxiv.org For example, in a reaction where the cyclopentene (B43876) ring is converted to a more conjugated system, the appearance of a new absorbance band in the UV-Vis spectrum can be correlated with product formation, providing real-time insights into the reaction's progress. chemrxiv.org

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate is a key area for the application of green chemistry principles, aiming to reduce the environmental impact of chemical processes. A primary focus is the utilization of Ring-Closing Metathesis (RCM), a powerful carbon-carbon bond-forming reaction.

Ring-Closing Metathesis (RCM): The synthesis of this compound can be efficiently achieved through the RCM of dimethyl diallylmalonate. This reaction is catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, and is favored for its high efficiency and selectivity in forming cyclic compounds. numberanalytics.commedwinpublishers.com The reaction's primary byproduct is ethylene (B1197577), a volatile gas that can be easily removed, driving the reaction to completion. wikipedia.org RCM is considered a green synthetic method due to its high atom economy, as most of the atoms of the reactant are incorporated into the final product. chemistryworld.com

Future research in this area will likely focus on several key aspects to enhance the "greenness" of the RCM approach:

Catalyst Optimization: Developing next-generation ruthenium catalysts with higher activity and stability will allow for lower catalyst loadings and shorter reaction times, reducing waste and energy consumption. nih.gov

Solvent Selection: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, can replace traditional volatile organic solvents, minimizing environmental pollution. msu.edu

Mechanochemical Methods: Investigating mechanochemical approaches, where mechanical force instead of solvents is used to drive the reaction, offers a promising solvent-free alternative. lookchem.com

Electrochemical Synthesis: Another promising green chemistry approach for the synthesis of cyclopentene (B43876) derivatives is through electrochemical methods. Electrosynthesis utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste generation. researchgate.net Research into the electrochemical cyclization of appropriate precursors could provide a sustainable and efficient alternative to traditional synthetic routes.

Exploration of Novel Applications in Emerging Fields

The unique chemical structure of this compound makes it a valuable scaffold for the development of novel molecules in various emerging fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The cyclopentene and cyclopentane (B165970) core structures are found in a wide range of bioactive natural products and synthetic molecules, including antiviral agents. researchgate.netmdpi.com The rigid, three-dimensional structure of the cyclopentene ring can serve as a scaffold to present functional groups in a specific spatial orientation, which is crucial for binding to biological targets. The dicarboxylate functionality of this compound provides convenient handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery. Future research will likely focus on using this compound as a starting material for the synthesis of novel antiviral compounds and other therapeutic agents.

Materials Science and Polymer Chemistry: The presence of a double bond and ester groups makes this compound a versatile monomer for polymerization reactions. It can be used to create polymers with unique properties, such as enhanced thermal stability or specific functionalities. Its unsaturated nature also allows for its incorporation into advanced materials. Future research could explore its use in the development of:

Specialty Polymers: Creating polymers with tailored properties for specific applications, such as in electronics or biomedical devices.

Cross-linking Agents: Utilizing the double bond for cross-linking polymer chains to enhance their mechanical properties.

Functional Materials: Incorporating the dicarboxylate moiety to create materials with specific functionalities, such as for ion exchange or as a component in metal-organic frameworks (MOFs).

Advanced Computational Modeling for Predictive Organic Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of organic reactions. acs.orgnih.gov In the context of this compound synthesis via RCM, computational modeling can provide deep insights into the reaction mechanism, stereoselectivity, and catalyst performance.

Mechanism and Selectivity Prediction: DFT calculations can be used to model the entire catalytic cycle of the RCM reaction, identifying the transition states and intermediates involved. uib.nouib.no This allows researchers to understand the factors that control the reaction's stereoselectivity, predicting whether the cis or trans isomer of the cyclopentene ring will be the major product. nih.gov For instance, computational studies have been instrumental in designing catalysts that favor the formation of specific isomers in olefin metathesis. acs.org

Catalyst Design: Computational modeling is increasingly being used for the de novo design of catalysts with improved properties. nih.gov By simulating the interaction of different ligands with the metal center, researchers can predict which catalyst structures will be most active and selective for a particular reaction. uib.nouib.no This predictive power accelerates the development of new and more efficient catalysts for the synthesis of this compound and other cyclic compounds.

Future research in this area will focus on developing more accurate and efficient computational models that can reliably predict reaction outcomes and guide the rational design of novel catalysts. The integration of machine learning with these computational models is also a promising avenue for accelerating the discovery of new synthetic methodologies. arxiv.org

Integration with High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful technique for rapidly testing a large number of different reaction conditions or catalysts to identify the optimal parameters for a given transformation. caltech.edu The integration of HTS with automated synthesis platforms is revolutionizing the field of reaction discovery and optimization.

Catalyst and Reaction Optimization: For the synthesis of this compound via RCM, HTS can be used to screen libraries of ruthenium catalysts to identify the most effective one for this specific transformation. nih.gov Furthermore, various reaction parameters, such as solvent, temperature, and concentration, can be rapidly optimized to maximize the yield and selectivity of the desired product. sciforum.net Automated platforms can perform hundreds of reactions in parallel, generating large datasets that can be analyzed to identify the ideal reaction conditions.

Reaction Discovery: HTS can also be employed to discover entirely new reactions or to find new applications for existing catalysts. By screening a diverse range of substrates with a library of catalysts, novel transformations can be identified. This approach can be used to explore new synthetic routes to this compound or to discover new reactions that utilize this compound as a starting material.

Q & A

Q. How can researchers design selective ring-closing enyne metathesis–reduction sequences using this compound?

- Methodological Answer : A two-step protocol involves: (i) Enyne metathesis : Use Ru-based catalysts (e.g., Grubbs’ 1st generation) in anhydrous methanol to form cyclized intermediates. (ii) Reduction : Add triethylsilane (3 equiv) to reduce conjugated double bonds, yielding saturated derivatives (e.g., dimethyl 3-propylcyclopentene dicarboxylate). Monitor product ratios via NMR integration (e.g., 1:1 for compounds 15 and 16) and optimize silane stoichiometry for selectivity .

Q. What theoretical frameworks guide the integration of this compound into studies of molecular complexity generation?

- Methodological Answer : The compound’s reactivity aligns with frontier molecular orbital (FMO) theory, where electron-rich cyclopentene rings participate in cycloadditions. Additionally, transition-metal-catalyzed reactions are modeled using Baldwin’s rules and stereoelectronic principles. Linking these frameworks to experimental design ensures systematic exploration of reaction pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. How can contradictions in spectral data for structurally similar derivatives be resolved?

- Methodological Answer : Ambiguities arise in crowded spectral regions (e.g., overlapping cyclopentene signals). Strategies include:

- Isotopic labeling : -enriched samples enhance signal resolution in 2D NMR.

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09).

- X-ray crystallography : Resolve absolute configurations for crystalline derivatives .

Methodological Design Considerations

Q. How should researchers approach experimental design when studying substituent effects on the cyclopentene ring?

- Methodological Answer :

- Variable isolation : Synthesize derivatives with controlled substituent variations (e.g., alkyl vs. aryl groups).

- Kinetic profiling : Use in-situ IR or NMR to track reaction rates and intermediates.

- Statistical analysis : Apply DOE (Design of Experiments) to identify significant electronic or steric effects on product distribution .

Q. What analytical techniques are critical for characterizing reaction intermediates in real time?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。